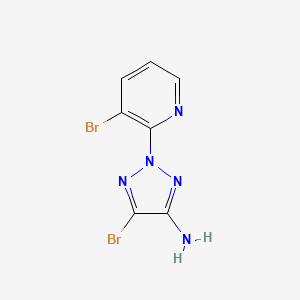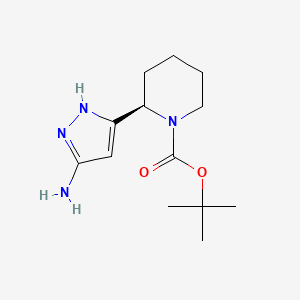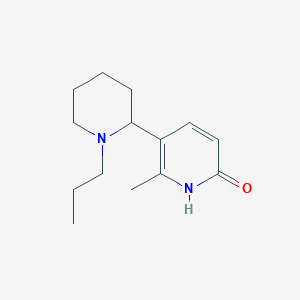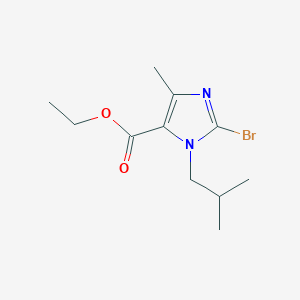
3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring. The iodination of the pyrazole ring can be achieved using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in a deiodinated product.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is investigated for its properties in the creation of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide, this compound shares the 3,4-dichlorophenyl group but differs in its overall structure and applications.
3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group, but different pharmacological properties and uses.
Uniqueness
3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the iodine atom and the dichlorophenyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C9H5Cl2IN2 |
|---|---|
Molecular Weight |
338.96 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2IN2/c10-6-2-1-5(3-7(6)11)9-8(12)4-13-14-9/h1-4H,(H,13,14) |
InChI Key |
UYVSHJIEDDLTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)I)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)




![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)


